molecular formula C13H16FN3O B14904250 2-((5-Cyano-2-fluorobenzyl)(methyl)amino)-N,N-dimethylacetamide

2-((5-Cyano-2-fluorobenzyl)(methyl)amino)-N,N-dimethylacetamide

Cat. No.: B14904250
M. Wt: 249.28 g/mol
InChI Key: VPPBHJRKWPKEJV-UHFFFAOYSA-N
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Description

2-((5-Cyano-2-fluorobenzyl)(methyl)amino)-N,N-dimethylacetamide is a complex organic compound characterized by the presence of a cyano group, a fluorine atom, and a dimethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Cyano-2-fluorobenzyl)(methyl)amino)-N,N-dimethylacetamide typically involves multiple steps, starting with the preparation of the 5-cyano-2-fluorobenzylamine intermediate. This intermediate is then reacted with N,N-dimethylacetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium on carbon or copper iodide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reaction time are carefully controlled to optimize yield and purity. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((5-Cyano-2-fluorobenzyl)(methyl)amino)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or lithium diisopropylamide as bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-((5-Cyano-2-fluorobenzyl)(methyl)amino)-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((5-Cyano-2-fluorobenzyl)(methyl)amino)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluorine groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Cyano-2-fluorobenzyl)(methyl)amino)-N,N-dimethylacetamide
  • 2-[(5-Cyano-2-fluorobenzyl)oxy]benzamide
  • 2-[(5-Cyano-2-fluorobenzyl)sulfonyl]propanoic acid

Properties

Molecular Formula

C13H16FN3O

Molecular Weight

249.28 g/mol

IUPAC Name

2-[(5-cyano-2-fluorophenyl)methyl-methylamino]-N,N-dimethylacetamide

InChI

InChI=1S/C13H16FN3O/c1-16(2)13(18)9-17(3)8-11-6-10(7-15)4-5-12(11)14/h4-6H,8-9H2,1-3H3

InChI Key

VPPBHJRKWPKEJV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN(C)CC1=C(C=CC(=C1)C#N)F

Origin of Product

United States

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